皂苷

描述

Saponins are naturally occurring glycosides produced by various plant species, characterized by their diverse biological properties. These compounds are distinguished by their surface-active properties, setting them apart from other glycosides. Saponins are primarily classified into steroid and triterpenoid glycosides, based on the structure of their hydrophobic aglycone unit. The synthesis of saponins and the identification of genes involved in their biosynthesis have been facilitated by transcriptome profiling, leveraging high-throughput sequencing technologies. This has significantly advanced molecular research in the saponin biosynthetic pathway (N. Kavya, Lateef Adil, & P. Senthilkumar, 2021).

Synthesis Analysis

Saponin biosynthesis involves a complex pathway that includes the modification of aglycone structures and the addition of sugar moieties, resulting in amphipathic compounds. Recent studies have focused on modulating the flux in native saponin biosynthesis pathways to elucidate the roles of saponins and their intermediates in plant growth and development. These efforts have shed light on the metabolic and functional diversity of saponins, their biosynthetic intermediates, and semi-synthetic derivatives, highlighting their significance in both plant physiology and industrial applications (Tessa Moses, K. Papadopoulou, & A. Osbourn, 2014).

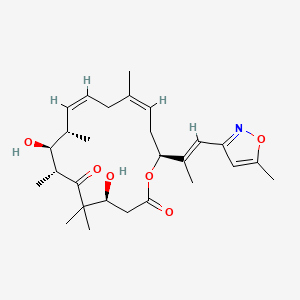

Molecular Structure Analysis

The molecular structure of saponins is characterized by a hydrophobic aglycone core attached to one or more hydrophilic sugar chains. This amphiphilic nature facilitates the formation of micelles and affects their interaction with biological membranes. The structural diversity of saponins, including variations in the aglycone and sugar components, contributes to their wide range of biological activities and their ability to interact with membrane components such as cholesterol and phospholipids (J. Lorent, J. Quetin-Leclercq, & M. Mingeot-Leclercq, 2014).

Chemical Reactions and Properties

Saponins undergo various chemical reactions, including glycosylation and deglycosylation, which are critical for their biological activity. These reactions are influenced by the enzymes present in the organisms consuming the saponins, as well as the pH and other conditions of the gastrointestinal tract. The interaction of saponins with cholesterol, leading to the formation of complexes, is a key chemical property that underlies many of their biological effects (E. Wina, S. Muetzel, & K. Becker, 2005).

Physical Properties Analysis

The physical properties of saponins, such as their amphiphilic nature and ability to form stable foams and micelles in aqueous solutions, are crucial for their biological and industrial applications. These properties are significantly influenced by the molecular structure of the saponins, particularly the nature of the aglycone and the sugar moieties. The ability of saponins to form strong viscoelastic interfacial films is attributed to hydrogen bonds between neighboring sugar residues, which is essential for the stability of foams and emulsions they form (S. Böttcher & S. Drusch, 2017).

Chemical Properties Analysis

The chemical properties of saponins, including their reactivity and interactions with other molecules, play a significant role in their biological activities. Saponins' ability to interact with cell membranes, particularly through their interaction with cholesterol, underpins their hemolytic, immunomodulatory, and antifungal effects. The diverse chemical structures of saponins contribute to their wide range of activities and the specificity of their interactions with biological targets (G. Francis, Z. Kerem, H. Makkar, & K. Becker, 2002).

科学研究应用

食品工业

皂苷在食品工业中用作天然乳化剂、发泡剂和稳定剂 {svg_1}. 它们有助于食品的质地和稳定性 {svg_2}. 它们的亲水亲油结构使皂苷表现出表面活性,从而形成稳定的泡沫并与各种分子形成复合物 {svg_3}.

健康益处

皂苷具有潜在的健康益处,包括降胆固醇和抗癌作用 {svg_4}. 它们可以通过多种信号通路促进机体免疫器官的生长发育,调节多种免疫细胞的活性,并增加免疫相关细胞因子和抗原特异性抗体的分泌 {svg_5}.

制药行业

皂苷还具有其他生物活性,使其在制药行业中具有价值,可用作抗炎、抗菌、抗病毒和抗寄生虫剂 {svg_6}. 它们可以对癌细胞系表现出细胞毒活性,还可以作为佐剂,增强对疫苗的免疫反应 {svg_7}.

药物递送系统

皂苷形成与药物的稳定复合物的能力进一步扩展了它们在药物递送系统中的潜力 {svg_8}. 它们的亲水亲油性质使它们能够与细胞膜相互作用,促进药物的递送 {svg_9}.

化妆品行业

皂苷因其表面活性剂特性而被用于化妆品行业 {svg_10}. 它们用作洗发水、液体清洁剂和牙膏中的乳化剂和持久发泡剂 {svg_11}.

工业应用

皂苷因其生物活性而受到广泛关注,例如抗癌、抗菌、抗原生动物、佐剂递送、降胆固醇和抗炎特性 {svg_12}. 它们被用于各种工业应用,包括生产类固醇激素、照相乳剂、灭火器以及其他利用其非离子表面活性剂特性的应用 {svg_13}.

作用机制

Target of Action

Saponins are naturally occurring glycosides produced by various plant species with diverse biological properties . They primarily target the immune system, demonstrating inherent low immunogenicity and possessing the capacity to effectively regulate both the innate and adaptive immune responses . They can promote the growth and development of the body’s immune organs through a variety of signaling pathways, regulate the activity of a variety of immune cells, and increase the secretion of immune-related cytokines and antigen-specific antibodies .

Mode of Action

The general mode of action of saponins on microorganisms is their interaction with the sterol moiety, which is present in the membrane of protozoa . This interaction may lead to the destruction of protozoal cell membranes . Saponins can stimulate the release of Th1 and Th2 cytokines by T lymphocytes and macrophages . Moreover, saponin 29, derived from δ-oleanolic acid, significantly reduces the secretion of the proinflammatory cytokines TNF-α and IL-6 in macrophages activated by LPS .

Biochemical Pathways

The synthesis of saponins and the genes involved in its biosynthesis can be identified by transcriptome profiling . Using high-throughput sequencing technologies, the steroid or triterpenoid saponin biosynthesis related genes have been discovered . Saponins directly activate the AMP-activated protein kinase (AMPK) signaling pathway and related transcriptional regulators such as peroxisome-proliferator-activated-receptors (PPAR), CCAAT/enhancer-binding proteins (C/EBP), and sterol-regulatory element binding proteins (SREBP) increase fatty acid oxidation and inhibit lipid synthesis .

Pharmacokinetics

Future directions should focus on novel saponin compounds utilizing colon-specific delivery and osmotic pump systems to enhance oral bioavailability .

Result of Action

The biological activity of saponins is normally attributed to the amphipathic properties of these molecules, which consist of a hydrophobic triterpene or sterol backbone and a hydrophilic carbohydrate chain . Some saponins are known to have potent biological activities that are dependent on other aspects of their structure . They can promote the growth and development of the body’s immune organs, regulate the activity of a variety of immune cells, and increase the secretion of immune-related cytokines and antigen-specific antibodies .

Action Environment

Saponins are extracted from different parts of plants such as seeds, roots, stems, and leaves . The chemical structure of plant saponins determines its certain hemolytic and cytotoxicity . With the development of science and technology, these disadvantages can be avoided or reduced by certain technical means . The presence of saponins in the environment can have a variety of effects, including acting as natural surfactants . They are eco-friendly because of their natural origin and biodegradability .

属性

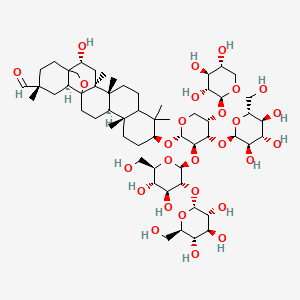

IUPAC Name |

(2R,4S,5R,10S,13R,14R,18S,20R)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H94O27/c1-52(2)29-7-11-55(5)30(8-12-58-31-15-53(3,22-62)13-14-57(31,23-77-58)32(64)16-56(55,58)6)54(29,4)10-9-33(52)82-50-46(85-51-45(40(71)37(68)27(19-61)80-51)84-49-43(74)39(70)36(67)26(18-60)79-49)44(83-48-42(73)38(69)35(66)25(17-59)78-48)28(21-76-50)81-47-41(72)34(65)24(63)20-75-47/h22,24-51,59-61,63-74H,7-21,23H2,1-6H3/t24-,25-,26-,27-,28+,29?,30-,31+,32-,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43-,44+,45-,46-,47+,48-,49-,50+,51+,53-,54+,55-,56+,57?,58?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEBCGDGGATMSC-OSHGGGOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(CO5)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CCC91C3(CC(C2(C9CC(CC2)(C)C=O)CO1)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC23COC4([C@H]2C1)CC[C@@H]5[C@]6(CC[C@@H](C(C6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H94O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Saponins | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17192 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

23643-76-7, 8047-15-2 | |

| Record name | Cyclamin (saponin) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023643767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saponins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。